Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl]
Description
Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl] (CAS: 918972-54-0) is a cyclic peptide derivative characterized by a unique structural framework. The compound features a 2-amino-8-oxodecanoyl moiety, a 1-methoxy-L-tryptophan residue, L-isoleucine, and a (2R)-2-piperidinecarbonyl group arranged in a macrocyclic conformation. Its molecular weight and stereochemistry contribute to its physicochemical properties, including a density of 1.28±0.1 g/cm³ and a pKa of 13.07±0.70 . The compound is associated with warnings for respiratory irritation and organ toxicity under the GHS hazard classification .
Properties
IUPAC Name |
(6S,9S,12R)-3-[(2S)-butan-2-yl]-6-[(1-methoxyindol-3-yl)methyl]-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49N5O6/c1-5-22(3)30-34(44)38-19-13-12-18-29(38)33(43)35-26(16-9-7-8-14-24(40)6-2)31(41)36-27(32(42)37-30)20-23-21-39(45-4)28-17-11-10-15-25(23)28/h10-11,15,17,21-22,26-27,29-30H,5-9,12-14,16,18-20H2,1-4H3,(H,35,43)(H,36,41)(H,37,42)/t22-,26-,27-,29+,30?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOGUUIOCYMBPV-GTMVXCKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183506-66-3 | |
| Record name | Apicidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Resin Selection and Initial Deprotection
The synthesis typically begins with SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry. Rink amide resin is preferred for generating C-terminal amides, while Wang resin is employed for carboxylic acid termini. The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), a step critical for iterative coupling. Prolonged piperidine exposure (>10 minutes) risks aspartimide formation, particularly at aspartic acid residues, which can be mitigated by using 2,4-dimethoxybenzyl (Dmb) or related protecting groups. For example, Fmoc-Asp(OMpe)-OH reduces aspartimide formation to 0.14% compared to 2.23% with Fmoc-Asp(OtBu)-OH under identical conditions.
Sequential Amino Acid Coupling
Coupling reactions employ activators such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in the presence of DIPEA (diisopropylethylamine). The sterically hindered L-isoleucine and L-tryptophan residues require extended coupling times (2–4 hours) to achieve >99% efficiency. For the non-standard (2R)-2-piperidinecarbonyl moiety, pre-activated Fmoc-piperidine-2-carboxylic acid is coupled at the final position to minimize racemization.
Cyclization and Cleavage
Following linear assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) to yield the linear precursor. Cyclization is performed in dilute solution (0.1 mM) with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) to prevent oligomerization. Head-to-tail cyclization under high-dilution conditions (0.01 M) in DMF at 4°C for 48 hours achieves a 62% yield.
Solution-Phase Cyclization Approaches
Fragment Condensation
Solution-phase methods involve synthesizing protected linear tetrapeptides followed by cyclization. The (2S)-2-amino-8-oxodecanoyl segment is prepared via Evans’ oxazolidinone methodology, ensuring enantiomeric excess >98%. Coupling with 1-methoxy-L-tryptophan uses EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt, yielding 85% of the dipeptide intermediate.
Macrocyclization Optimization
Cyclization of the linear sequence H-2-amino-8-oxodecanoyl-1-methoxy-L-Trp-L-Ile-(2R)-piperidine-2-carboxylate is performed using PyBOP/DIPEA in dichloromethane (0.005 M). Kinetic studies reveal that cyclization at 25°C for 72 hours provides a 58% yield, while lowering the temperature to 0°C reduces epimerization but extends the reaction time to 120 hours.
Patent-Derived Synthetic Routes
The WO2002051846A1 patent describes apicidin-like derivatives synthesized via hydrazone formation at the ketone group of 8-oxodecanoyl. For Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl], benzyloxyamine hydrochloride reacts with the linear peptide in methanol/pyridine (10:1) at 25°C for 4 hours, yielding 73% of the cyclized product. This method avoids harsh deprotection conditions but requires stringent purification to remove excess hydrazine derivatives.
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| SPPS with HATU cyclization | 62% | >95% | High reproducibility, scalability | Aspartimide risk at Asp residues |
| Solution-phase EDCI | 58% | 89% | No solid-phase limitations | Low dilution requirements (0.005 M) |
| Patent hydrazone method | 73% | 82% | Mild conditions, no epimerization | Hydrazine byproduct removal challenging |
Purification and Characterization
Crude products are purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient) to >98% purity. LC-MS analysis confirms the molecular ion [M+H]+ at m/z 887.4, consistent with the theoretical mass. Chiral HPLC (Chirobiotic T column) verifies enantiopurity, with retention times matching authentic standards.
Challenges and Mitigation Strategies
-
Racemization : The (2R)-piperidinecarbonyl residue is prone to epimerization during coupling. Using pre-activated Fmoc-amino acids and coupling at 0°C reduces racemization to <1%.
-
Aspartimide Formation : Substituting tert-butyl with 2-methoxypropyl (Mpe) protecting groups decreases aspartimide by 80%.
-
Cyclization Efficiency : Pseudoproline dipeptides at L-Trp-L-Ile sequences improve cyclization yields by reducing β-sheet aggregation .
Scientific Research Applications
Cancer Research
Apicidin has been extensively studied for its anti-cancer properties. Its ability to inhibit HDACs leads to the activation of tumor suppressor genes and induction of apoptosis in cancer cells.
Case Study:
A study published in Cancer Research demonstrated that Apicidin effectively reduced tumor growth in xenograft models of human cancer by promoting apoptosis and cell cycle arrest .
Neurodegenerative Diseases
Research indicates that Apicidin may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In a study involving neuronal cell lines, Apicidin was shown to protect against oxidative stress-induced apoptosis, suggesting its potential for neuroprotection .
Infectious Diseases
Apicidin's antimicrobial properties have been explored, particularly its efficacy against certain pathogens.
Case Study:
Research published in Antimicrobial Agents and Chemotherapy highlighted Apicidin's effectiveness against Mycobacterium tuberculosis, showcasing its potential as an adjunct therapy in tuberculosis treatment .
Data Tables
Mechanism of Action
Apicidin exerts its effects primarily through the inhibition of histone deacetylases. By binding to the catalytic site of these enzymes, apicidin prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis. Key molecular targets include histone deacetylase 1 and histone deacetylase 3 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclo[(2S,8S)-2-amino-8-hydroxydecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl]
This analog differs by replacing the 8-oxo group with an 8-hydroxy group, altering hydrogen-bonding capacity and solubility. This modification may influence metabolic stability and receptor binding in biological systems .
Cyclo[L-arginyl-(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoyl-D-γ-glutamyl-(2Z)-2-(methylamino)-2-butenoyl-(3S)-3-methyl-D-β-aspartyl] Nonachlor
This larger cyclic peptide (CAS: 118399-22-7) contains additional methyl and phenyl groups, enhancing lipophilicity.
Cyclo[[(E)-(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl]-l-2-aminobutyryl-N-methylglycyl-N-methyl-l-leucyl-l-valyl-l-leucyl-l-alanyl-d-alanyl-N-methyl-l-leucyl-N-methyl-l-leucyl-N-methyl-l-valyl]
With a molecular formula of C₆₁H₁₀₉N₁₁O₁₂ (MW: 1188.58), this compound exhibits a more complex backbone, including multiple N-methylated residues. Such modifications typically improve proteolytic stability but may reduce membrane permeability relative to the simpler oxo-decanoyl analog .
Comparative Data Table
Research Implications
- Toxicity: The oxo derivative’s organ toxicity (H372) contrasts with the nonachlor compound’s environmental risks, highlighting divergent safety profiles .
Biological Activity
Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl], commonly known as Apicidin , is a cyclic peptide that has garnered attention for its significant biological activities, particularly as a histone deacetylase inhibitor (HDACi). This compound is notable for its potential therapeutic applications in cancer treatment and other diseases related to epigenetic modifications.
Chemical and Physical Properties
- Molecular Formula : C₃₄H₄₉N₅O₆
- Molecular Weight : 623.8 g/mol
- CAS Number : 183506-66-3
Apicidin functions primarily as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression through chromatin remodeling. By inhibiting HDACs, Apicidin promotes the acetylation of histones, leading to a more open chromatin structure and enhanced transcriptional activity of tumor suppressor genes such as p21^WAF1/CIP1. This mechanism has been linked to its antiproliferative effects in various cancer cell lines.
Anticancer Properties
- Inhibition of Tumor Growth : Apicidin has been shown to inhibit the proliferation of several cancer cell lines, including prostate carcinoma and breast cancer cells. For instance, studies indicate that Apicidin can induce the expression of p21, leading to cell cycle arrest and apoptosis in prostate cancer cells .
- Synergistic Effects with Other Agents : Research has demonstrated that Apicidin exhibits synergistic effects when combined with other chemotherapeutic agents. In particular, it has been shown to enhance the efficacy of certain EGFR inhibitors against triple-negative breast cancer cells .
- Cell Line Studies : In vitro studies have revealed that Apicidin effectively reduces cell viability in various cancer models. For example, it demonstrated a significant growth inhibitory effect on MDA-MB-468 and MCF-7 breast cancer cell lines with GI₅₀ values indicating potent activity .
Case Studies and Experimental Data
A comprehensive analysis of Apicidin’s biological activity reveals several key findings:
| Study | Cell Line | GI₅₀ Value (µM) | Effect |
|---|---|---|---|
| MDA-MB-468 | 4.03 | Strong inhibition | |
| MCF-7 | 8.79 | Significant growth reduction | |
| Prostate Cancer | Not specified | Induction of p21 expression |
Mechanistic Insights
The activation of p21^WAF1/CIP1 by Apicidin is critical for its anticancer effects. This activation results from the compound's ability to inhibit HDACs, leading to increased histone acetylation and transcriptional activation of genes involved in cell cycle regulation . Additionally, Apicidin's role in modulating NF-kappaB signaling pathways contributes to its anticancer efficacy by promoting apoptosis in tumor cells .
Q & A
Q. What experimental methodologies are recommended for characterizing the structural integrity of apicidin?
Apicidin’s cyclic peptide structure requires rigorous characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, focus on resolving stereochemical assignments, particularly for the (2S)-2-amino-8-oxodecanoyl and (2R)-2-piperidinecarbonyl moieties, which are critical for HDAC inhibitory activity. Crystallographic data (e.g., CCDC 2113369 in ) can validate spatial arrangements. HRMS should confirm molecular weight (C35H49N5O7, theoretical ~675.37 g/mol) with <1 ppm error .
Q. How can researchers optimize apicidin synthesis to improve cyclization efficiency?
Cyclization is a bottleneck due to steric hindrance from the 1-methoxy-L-tryptophyl group. Use microwave-assisted solid-phase peptide synthesis (SPPS) with Emoc-protected amino acids to enhance coupling yields. Post-cyclization, employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purification, monitoring for byproducts like linear precursors or epimerized isoforms .
Q. What assays are standard for evaluating apicidin’s HDAC inhibitory activity?
Use fluorometric HDAC activity assays (e.g., HDAC-Glo™) with HeLa nuclear extracts or recombinant HDAC isoforms (Class I HDACs are primary targets). IC50 values should be validated against positive controls like trichostatin A (TSA). Cell-based assays (e.g., Western blot for histone H3/H4 acetylation) confirm functional inhibition .
Advanced Research Questions
Q. How do researchers reconcile conflicting data on apicidin’s potency across different cell models?
Variability arises from differences in HDAC isoform expression, cell permeability, and metabolic stability. For example, apicidin shows nanomolar IC50 in Plasmodium falciparum but reduced activity in mammalian neurons due to blood-brain barrier efflux. Address this by:
Q. What strategies are effective in designing apicidin analogs to mitigate off-target effects?
Apicidin’s non-selectivity for HDAC isoforms can lead to cytotoxicity. Rational design approaches include:
Q. How can researchers validate apicidin’s synergism with latency-reversing agents (LRAs) in HIV studies?
In HIV latency models (e.g., J-Lat cells), combine apicidin (100–500 nM) with LRAs like prostratin or TNF-α. Measure viral reactivation via p24 ELISA or flow cytometry for GFP (if using reporter cells). Dose-response matrices and Bliss independence analysis quantify synergism. Note that apicidin’s cytotoxicity above 1 µM may confound results; use resazurin assays to normalize viability .
Data Contradiction Analysis
Q. Why do some studies report apicidin as a potent antimalarial while others emphasize cancer applications?
Apicidin’s HDAC inhibition disrupts epigenetic regulation in both protozoans (e.g., Plasmodium histone acetylation) and human cancer cells. However, divergent outcomes depend on:
- Pathogen vs. host HDAC homology : Plasmodium HDACs have unique structural motifs, allowing selective targeting.
- Dosage thresholds : Antimalarial effects occur at lower concentrations (IC50 ~10 nM) than cytotoxic cancer doses (IC50 >100 nM) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
